2-(3,5-dichlorophenyl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-(3,5-dichlorophenyl)-6-methyl-1H-pyrimidin-4-one, commonly known as DCMP, is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In
Mechanism of Action
The mechanism of action of DCMP involves its inhibition of DHODH, which leads to a decrease in the synthesis of pyrimidines. This inhibition can lead to a variety of biochemical and physiological effects, including decreased cell growth and proliferation and altered DNA replication and repair.
Biochemical and Physiological Effects
DCMP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of DHODH, DCMP has been shown to induce apoptosis (programmed cell death) in cancer cells. DCMP has also been shown to have anti-inflammatory effects, and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using DCMP in lab experiments is its well-characterized mechanism of action and established synthesis method. This makes it a useful tool for studying the role of pyrimidines in various biological processes. However, one limitation of using DCMP is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research involving DCMP. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of DCMP. Another area of interest is the use of DCMP in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of DCMP and its potential use in scientific research.
Synthesis Methods
DCMP can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzoyl chloride with 6-methyluracil in the presence of a base. The resulting intermediate can then be converted to DCMP through further chemical reactions. This synthesis method has been well-established in the literature and has been used to produce DCMP in large quantities for scientific research purposes.
Scientific Research Applications
DCMP has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. DCMP has been shown to be a potent inhibitor of DHODH and has been used in studies investigating the role of this enzyme in cancer and other diseases.
Another area of interest is the potential use of DCMP as a tool for studying the role of pyrimidines in various biological processes. DCMP has been used in studies investigating the effects of pyrimidine depletion on cell growth and proliferation, as well as in studies investigating the role of pyrimidines in DNA replication and repair.
properties
Molecular Formula |
C11H8Cl2N2O |
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Molecular Weight |
255.1 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-2-10(16)15-11(14-6)7-3-8(12)5-9(13)4-7/h2-5H,1H3,(H,14,15,16) |
InChI Key |
DNKFMDWYBMSNQL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=CC(=CC(=C2)Cl)Cl |
SMILES |
CC1=CC(=O)N=C(N1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.